3-Bromo-1-iodonaphthalene
Overview
Description
3-Bromo-1-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI It is a derivative of naphthalene, where two hydrogen atoms are substituted by bromine and iodine atoms at the 3rd and 1st positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-iodonaphthalene can be synthesized through a multi-step process involving the bromination and iodination of naphthalene. One common method involves the bromination of naphthalene to form 1-bromonaphthalene, followed by iodination to yield the desired product. The reaction conditions typically involve the use of bromine and iodine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method enhances safety and efficiency by combining the generation and reaction of Grignard reagents in a single step, avoiding the need for separate preparation and storage .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by another nucleophile.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Coupling Reactions: Palladium catalysts and organostannanes are commonly used in these reactions, often in the presence of a base and under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted naphthalene derivatives .
Scientific Research Applications
3-Bromo-1-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its ability to form various bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-iodonaphthalene involves its reactivity towards various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: A simpler derivative with only a bromine atom at the 1st position.
1-Iodonaphthalene: Contains only an iodine atom at the 1st position.
1-Bromo-4-iodonaphthalene: Another derivative with bromine and iodine atoms at different positions.
Uniqueness
3-Bromo-1-iodonaphthalene is unique due to the presence of both bromine and iodine atoms on the naphthalene ring, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This dual substitution makes it particularly valuable in synthetic organic chemistry for constructing complex molecules.
Properties
IUPAC Name |
3-bromo-1-iodonaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWARGSJDSRDRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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